![molecular formula C12H12ClNO3 B13985025 Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate CAS No. 153501-27-0](/img/structure/B13985025.png)
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroindole and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Hydrolysis: Formation of 6-chloro-3-methoxy-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors, such as serotonin or dopamine receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, such as kinases or proteases.
DNA Intercalation: Intercalating into DNA and disrupting its replication and transcription processes.
Comparison with Similar Compounds
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-1H-indole-2-carboxylate: Lacks the methoxy group at the 3-position, which may affect its biological activity and chemical reactivity.
Ethyl 3-methoxy-1H-indole-2-carboxylate: Lacks the chloro group at the 6-position, which may influence its pharmacological properties.
Ethyl 6-methoxy-1H-indole-2-carboxylate: Lacks the chloro group at the 6-position, which may alter its chemical behavior and biological effects.
The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
153501-27-0 |
---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-3-17-12(15)10-11(16-2)8-5-4-7(13)6-9(8)14-10/h4-6,14H,3H2,1-2H3 |
InChI Key |
DMDBAAZFNMWIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)OC |
Origin of Product |
United States |
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